molecular formula C17H20N4S B5888961 N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No.: B5888961
M. Wt: 312.4 g/mol
InChI Key: JPGFOPYWBGFBLX-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of neuroscience. The purpose of

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the modulation of serotonin receptors, particularly the 5-HT1A receptor subtype. This receptor subtype is known to play a critical role in the regulation of mood, anxiety, and other neurological disorders. This compound has been found to bind to the 5-HT1A receptor subtype, which leads to the activation of downstream signaling pathways that are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, particularly in the regulation of mood and anxiety. This compound has been found to increase the levels of serotonin in the brain, which is known to improve mood and reduce anxiety. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain. This effect is particularly important in the treatment of neurological disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its high purity and stability, which makes it an ideal compound for use in scientific research studies. This compound has also been found to be highly effective in animal models, which suggests that it may have potential therapeutic applications in humans. However, one of the main limitations of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to develop targeted therapies for neurological disorders.

Future Directions

There are several future directions for the study of N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One potential area of research is the development of targeted therapies for neurological disorders such as depression and anxiety. Another potential area of research is the study of the long-term effects of this compound on the brain, particularly in the regulation of mood and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective therapies for neurological disorders.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 2-pyridinylpiperazine with 3-methylbenzoyl chloride and sodium hydrosulfide. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been successfully used in various scientific research studies, and the resulting compound has been found to be highly pure and stable.

Scientific Research Applications

N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. This compound has shown promising results in various scientific research studies, including its ability to modulate the activity of serotonin receptors, which are known to play a critical role in the regulation of mood, anxiety, and other neurological disorders. This compound has also been found to be effective in reducing the symptoms of depression, anxiety, and other mood disorders in animal models.

Properties

IUPAC Name

N-(3-methylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-14-5-4-6-15(13-14)19-17(22)21-11-9-20(10-12-21)16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGFOPYWBGFBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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